![molecular formula C30H29N3O3 B14966830 2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B14966830.png)
2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]-N-(2-ethyl-6-methylphenyl)acetamide
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Overview
Description
N-(2-ETHYL-6-METHYLPHENYL)-2-[2-OXO-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE: is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines multiple aromatic rings and functional groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHYL-6-METHYLPHENYL)-2-[2-OXO-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Isoquinoline Core: The synthesis begins with the preparation of the tetrahydroisoquinoline core. This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Quinoline Derivative Formation: The next step involves the formation of the quinoline derivative. This can be done through Friedländer synthesis, where aniline derivatives react with ketones in the presence of a base.
Amide Bond Formation: The final step involves coupling the quinoline derivative with the isoquinoline core through amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalyst Optimization: Using efficient catalysts to speed up the reaction and increase yield.
Purification Techniques: Employing advanced purification techniques such as column chromatography and recrystallization to obtain the pure compound.
Scalability: Ensuring the synthetic route is scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-ETHYL-6-METHYLPHENYL)-2-[2-OXO-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-(2-ETHYL-6-METHYLPHENYL)-2-[2-OXO-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its complex structure and functional groups.
Pharmacology: Studying its interactions with biological targets and pathways.
Materials Science: Exploring its properties for use in advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, potentially inhibiting or activating their functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-ETHYL-6-METHYLPHENYL)-2-[2-OXO-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE shares similarities with other amide-containing compounds and quinoline derivatives.
Quinoline Derivatives: Compounds like quinine and chloroquine.
Isoquinoline Derivatives: Compounds like papaverine and berberine.
Uniqueness
The uniqueness of N-(2-ETHYL-6-METHYLPHENYL)-2-[2-OXO-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE lies in its combined structure of quinoline and isoquinoline cores, along with the presence of multiple functional groups
Properties
Molecular Formula |
C30H29N3O3 |
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Molecular Weight |
479.6 g/mol |
IUPAC Name |
2-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-oxoquinolin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C30H29N3O3/c1-3-21-12-8-9-20(2)29(21)31-27(34)19-33-26-14-7-6-13-24(26)25(17-28(33)35)30(36)32-16-15-22-10-4-5-11-23(22)18-32/h4-14,17H,3,15-16,18-19H2,1-2H3,(H,31,34) |
InChI Key |
USBNGWDZCBSOIE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C(=O)N4CCC5=CC=CC=C5C4)C |
Origin of Product |
United States |
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